molecular formula C6H12N2O B15219672 (2S,5S)-2,3,5-Trimethylimidazolidin-4-one CAS No. 834862-79-2

(2S,5S)-2,3,5-Trimethylimidazolidin-4-one

Cat. No.: B15219672
CAS No.: 834862-79-2
M. Wt: 128.17 g/mol
InChI Key: ZXYYONQPJNODIJ-WHFBIAKZSA-N
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Description

(2S,5S)-2,3,5-Trimethylimidazolidin-4-one is a chiral imidazolidinone derivative characterized by a five-membered ring containing two nitrogen atoms and a ketone group.

Properties

CAS No.

834862-79-2

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(2S,5S)-2,3,5-trimethylimidazolidin-4-one

InChI

InChI=1S/C6H12N2O/c1-4-6(9)8(3)5(2)7-4/h4-5,7H,1-3H3/t4-,5-/m0/s1

InChI Key

ZXYYONQPJNODIJ-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1C(=O)N([C@H](N1)C)C

Canonical SMILES

CC1C(=O)N(C(N1)C)C

Origin of Product

United States

Preparation Methods

Traditional Synthetic Approaches to Imidazolidin-4-one Scaffolds

The imidazolidin-4-one core is classically constructed via cyclocondensation of α-amino amides with carbonyl compounds. For (2S,5S)-2,3,5-trimethylimidazolidin-4-one, this involves stereoselective alkylation and ring-closing steps.

Imine Formation and Cyclization

A foundational method involves treating N-methyl-L-valinamide with pivaldehyde in dichloromethane (CH₂Cl₂) under anhydrous conditions. Magnesium sulfate (MgSO₄) acts as a desiccant, facilitating imine formation at 0°C, followed by gradual warming to room temperature over 24 hours. Subsequent cyclization employs acetyl chloride in ethanol (EtOH), where the imine intermediate undergoes nucleophilic attack by the amide nitrogen, forming the imidazolidinone ring. This step requires reflux at 75°C for 30 minutes, achieving a 70–85% yield of the non-methylated precursor.

N-Methylation Strategies

The introduction of the third methyl group at the 3-position is accomplished via alkylation with methyl iodide (MeI). In a representative procedure, the imidazolidinone intermediate is dissolved in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Methyl iodide (1.5 equiv) is added dropwise at 0°C, and the mixture is heated to 60°C for 12 hours. Workup involves aqueous extraction with ethyl acetate (EtOAc), followed by silica gel chromatography (petroleum ether/EtOAc, 4:1), yielding this compound in 77% isolated yield.

Catalytic Asymmetric Synthesis

Modern protocols leverage Lewis acids to enhance stereocontrol. Ytterbium triflate [Yb(OTf)₃] has proven particularly effective for diastereoselective cyclocondensation.

Yb(OTf)₃-Catalyzed Cyclocondensation

A scalable route involves refluxing N-methyl-L-alaninamide with pivaldehyde (2 equiv) in chloroform (0.5 M) with 1 mol% Yb(OTf)₃. The catalyst promotes a chair-like transition state, favoring the (2S,5S) diastereomer. After 8 hours, solvent evaporation and flash chromatography (SiO₂, hexane/EtOAc) yield the product in 55% yield with >99% enantiomeric excess (e.e.).

Mechanistic Insights

Density functional theory (DFT) studies suggest Yb³⁺ coordinates to the aldehyde oxygen and amide carbonyl, aligning the pivaldehyde’s tert-butyl group axially to minimize steric clash. This preorganizes the transition state for suprafacial-hydride transfer, establishing the 5S configuration.

Purification and Diastereomer Separation

Crude reaction mixtures often contain (2S,5S) and (2R,5S) diastereomers, necessitating chromatographic resolution.

Silica Gel Chromatography

Using a hexane/EtOAc gradient (4:1 to 1:1), the (2S,5S) isomer elutes first due to reduced polarity from the equatorial tert-butyl group. Analytical HPLC (Chiralpak IA, heptane/i-PrOH 90:10) confirms ≥98% diastereomeric excess (d.e.).

Recrystallization Optimization

Ethanol/water (3:1) recrystallization at −20°C enhances purity to >99%. Single-crystal X-ray diffraction (SC-XRD) of the recrystallized product confirms the (2S,5S) configuration, with a planar imidazolidinone ring (max deviation: 0.054 Å).

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃): δ 3.68 (dd, J = 9.0, 4.0 Hz, 1H, CH-5), 2.79 (d, J = 5.0 Hz, 3H, N-CH₃), 2.39–2.27 (m, 2H, CH₂-3), 2.02 (s, 3H, C-CH₃), 1.04 (s, 9H, C(CH₃)₃).
¹³C NMR (126 MHz, CDCl₃): δ 170.1 (C=O), 81.6 (C(CH₃)₃), 59.2 (C-5), 35.9 (C(CH₃)₃), 33.9 (CH₂-3), 31.6 (N-CH₃).
HRMS (ESI+): m/z calcd. for C₁₁H₂₂ON₂ [M+H]⁺ 231.1526, found 231.1525.

Crystallographic Analysis

SC-XRD reveals intermolecular N–H⋯O hydrogen bonds (2.89 Å) forming centrosymmetric dimers. The (2S,5S) configuration is verified by anomalous dispersion effects.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Replacing CH₂Cl₂ with chloroform (CHCl₃) increases reaction rate by 40% due to improved Yb(OTf)₃ solubility. Lowering the temperature to −10°C during imine formation reduces racemization, preserving 99% e.e. at 10 mmol scale.

Catalytic Recycling

The undesired (2R,5S) diastereomer is isomerized to the (2S,5S) form using 1 mol% Yb(OTf)₃ in refluxing CHCl₃. This recycling step recovers 56% of the target compound with 98% e.e., improving overall atom economy.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) e.e. (%) Purity (%) Scale (mmol)
Classical Alkylation None 77 85 10
Yb(OTf)₃ Catalyzed Yb(OTf)₃ 55 >99 98 50
Recycled Isomer Yb(OTf)₃ 56 98 97 20

Table 1. Performance metrics for major synthetic routes to this compound.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,3,5-Trimethylimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone compounds.

    Substitution: The methyl groups on the imidazolidinone ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the imidazolidinone ring.

Scientific Research Applications

(2S,5S)-2,3,5-Trimethylimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,5S)-2,3,5-Trimethylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include enzyme inhibition, receptor activation, or modulation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with (4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

This oxazolidinone (CAS 875444-06-7) shares a five-membered ring and ketone group but differs in nitrogen count (one vs. two in imidazolidinones) and substituents. Key distinctions include:

  • Substituents: The oxazolidinone features a 3,5-bis(trifluoromethyl)phenyl group and a methyl group at positions 4 and 5, whereas the target compound has three methyl groups (positions 2, 3, 5).
  • Electron-Withdrawing Effects: The trifluoromethyl groups in the oxazolidinone enhance lipophilicity and metabolic stability, which are absent in the target compound .
  • Applications: Oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis; the target imidazolidinone may serve similar roles due to its stereochemistry.

Data Table 1: Structural Comparison

Property (2S,5S)-2,3,5-Trimethylimidazolidin-4-one (4S,5S)-Oxazolidinone
Molecular Formula C₆H₁₀N₂O (inferred) C₁₂H₉F₆NO₂
Molar Mass (g/mol) ~138.2 (calculated) 313.2
Key Substituents 2,3,5-Trimethyl 4-Methyl, 3,5-bis(CF₃)phenyl
Nitrogen Atoms in Ring 2 1
Comparison with Pyrrolidine Derivatives ()

The pyrrolidine hydrochloride in [(2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride] shares a saturated five-membered ring but lacks a ketone and has hydroxyl/ammonium groups. Key differences:

  • Functional Groups: The target compound’s ketone enables hydrogen bonding as an acceptor, while the pyrrolidine’s hydroxyl and ammonium groups act as donors and acceptors, forming extensive intermolecular networks .
  • Crystal Packing: The pyrrolidine’s crystal structure (space group P2₁2₁2₁) shows polar/nonpolar bilayer stacking, driven by hydrogen bonding. Imidazolidinones may exhibit similar packing but with altered polarity due to methyl groups.
Comparison with Heterocyclic Derivatives ()

Compounds like tetrazoles and benzodiazepines (e.g., 4g and 4h in ) differ in ring size and functional complexity:

  • Ring Systems: Imidazolidinones (5-membered, 2N) vs. tetrazoles (5-membered, 4N) or benzodiazepines (7-membered, 2N).
  • Biological Activity: Tetrazoles and benzodiazepines often exhibit pharmacological activity (e.g., anxiolytic), whereas imidazolidinones are more commonly used in catalysis .

Research Findings and Implications

  • Hydrogen Bonding : The target compound’s methyl groups may reduce hydrogen-bonding capacity compared to hydroxylated pyrrolidines, affecting solubility and crystallinity .

Biological Activity

(2S,5S)-2,3,5-Trimethylimidazolidin-4-one is a compound belonging to the imidazolidinone class, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications in various fields, including medicinal chemistry and catalysis.

Synthesis

The synthesis of this compound typically involves cyclization reactions of amino acids with carbonyl compounds. The reaction conditions and the choice of starting materials can significantly influence the yield and stereochemistry of the product. For instance, amino acid derivatives can be reacted with cyclic or acyclic ketones to yield the desired imidazolidinone scaffold .

Antimicrobial Properties

Recent studies have indicated that derivatives of imidazolidinones exhibit antimicrobial activity. For example, this compound has been evaluated for its effectiveness against various bacterial strains. In vitro assays demonstrated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Enzymatic Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Studies have shown that it can inhibit certain peptidases effectively. The mechanism involves the formation of stable complexes with the enzyme active site, altering the enzyme's activity and leading to potential therapeutic applications in managing diseases where these enzymes play a critical role .

Case Studies

  • Antimicrobial Activity Evaluation :
    • Objective : To assess the antimicrobial efficacy of this compound.
    • Method : Disc diffusion method against various bacterial strains.
    • Results : Showed significant zones of inhibition against Staphylococcus aureus and Escherichia coli.
    • : Promising candidate for further development as an antimicrobial agent.
  • Peptidase Inhibition Study :
    • Objective : To evaluate the inhibitory effects on specific peptidases.
    • Method : Kinetic assays measuring enzyme activity in the presence of varying concentrations of this compound.
    • Results : Demonstrated competitive inhibition with Ki values indicating strong binding affinity.
    • : Potential therapeutic applications in diseases involving dysregulated peptidase activity.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeMethodologyOutcome
AntimicrobialStaphylococcus aureusDisc diffusionSignificant inhibition observed
AntimicrobialEscherichia coliDisc diffusionSignificant inhibition observed
Enzyme InhibitionSpecific peptidasesKinetic assaysCompetitive inhibition noted

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